4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
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Overview
Description
4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy, nitro, pyridinyl, and benzoxazolyl groups, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methoxybenzoic acid to introduce the nitro group, followed by the formation of the benzoxazole ring through cyclization reactions. The final step involves the coupling of the benzoxazole derivative with the pyridinyl group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide.
Reduction: Formation of 4-methoxy-3-amino-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitrobenzoic acid: Shares the methoxy and nitro groups but lacks the benzoxazole and pyridinyl moieties.
2-pyridin-4-yl-1,3-benzoxazole: Contains the benzoxazole and pyridinyl groups but lacks the benzamide core.
4-methoxy-3-nitro-N-phenylbenzamide: Similar benzamide structure but with a phenyl group instead of the pyridinyl and benzoxazole groups.
Uniqueness
4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzoxazole and pyridinyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-3-nitro-N-[(2-pyridin-4-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O5S/c1-30-18-4-2-13(10-16(18)26(28)29)19(27)25-21(32)23-14-3-5-17-15(11-14)24-20(31-17)12-6-8-22-9-7-12/h2-11H,1H3,(H2,23,25,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSRRHDHQFCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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